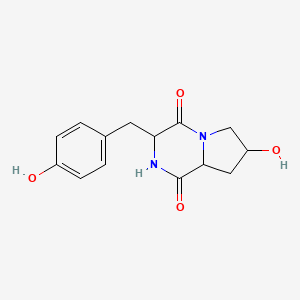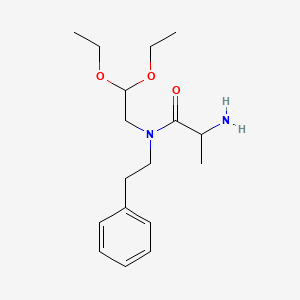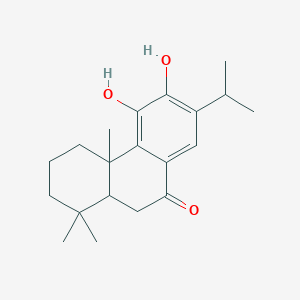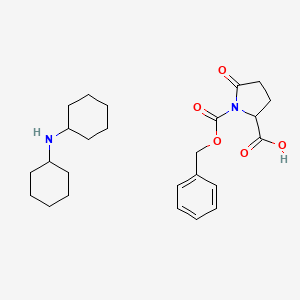
Cyclo(Tyr-Hpro)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cyclo(Tyr-Hpro) can be synthesized using both chemical and biological methods. The chemical synthesis typically involves solid-phase or liquid-phase synthesis techniques. In solid-phase synthesis, the peptide chain is gradually built up on a solid support, while in liquid-phase synthesis, the peptide is synthesized in solution . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Analyse Des Réactions Chimiques
Cyclo(Tyr-Hpro) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield tyrosine alcohol derivatives.
Applications De Recherche Scientifique
Cyclo(Tyr-Hpro) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide bond formation and stability. In biology, it is studied for its role in cell signaling and communication. In medicine, Cyclo(Tyr-Hpro) has shown potential therapeutic effects, including anti-tumor, anti-inflammatory, and immune-regulating activities . It is also used in the development of biosensors, peptide antibodies, and polypeptide drugs .
Mécanisme D'action
The mechanism of action of Cyclo(Tyr-Hpro) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, by binding to its substrate-binding site and preventing its activity . This interaction disrupts the enzyme’s function, leading to reduced melanin production. Additionally, Cyclo(Tyr-Hpro) can induce oxidative stress and increase membrane fluidity, compromising cellular integrity .
Comparaison Avec Des Composés Similaires
Cyclo(Tyr-Hpro) is similar to other cyclic dipeptides such as Cyclo(Tyr-Pro) and Cyclo(Pro-Tyr). it is unique due to the presence of the hydroxyproline residue, which imparts distinct chemical and biological properties . For example, Cyclo(Tyr-Pro) is known for its role in cell-cell communication and regulation of virulence gene expression in certain bacteria . In contrast, Cyclo(Tyr-Hpro) has shown broader therapeutic potential, including anti-tumor and anti-inflammatory activities .
Similar Compounds
- Cyclo(Tyr-Pro)
- Cyclo(Pro-Tyr)
- Cyclo(Phe-Pro)
- Cyclo(His-Phe)
These compounds share structural similarities with Cyclo(Tyr-Hpro) but differ in their specific amino acid composition and biological activities .
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H16N2O4/c17-9-3-1-8(2-4-9)5-11-14(20)16-7-10(18)6-12(16)13(19)15-11/h1-4,10-12,17-18H,5-7H2,(H,15,19) |
Clé InChI |
JEKJKMJDASOZRW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
![(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B15129302.png)
![6-[[2-[[6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15129308.png)


![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
![(16Z)-1-hydroxy-12-[(E)-3-hydroxy-5-(4-hydroxy-3-methoxycyclohexyl)-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone](/img/structure/B15129337.png)
![8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione](/img/structure/B15129350.png)


![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)
![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)


